molecular formula C13H19N3O B1386470 4-(4-Acetyl-1,4-diazepan-1-yl)aniline CAS No. 497249-28-2

4-(4-Acetyl-1,4-diazepan-1-yl)aniline

Cat. No.: B1386470
CAS No.: 497249-28-2
M. Wt: 233.31 g/mol
InChI Key: NAGIUNDJXZEGFW-UHFFFAOYSA-N
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Description

4-(4-Acetyl-1,4-diazepan-1-yl)aniline is a chemical compound that belongs to the class of diazepanes. It has been studied for its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a diazepane ring and an aniline group, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-1,4-diazepan-1-yl)aniline typically involves the reaction of 4-aminophenyl with 1,4-diazepane under specific conditions. The acetylation of the diazepane ring is a crucial step in the synthesis process. Common reagents used in this synthesis include acetic anhydride and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-1,4-diazepan-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Acetyl-1,4-diazepan-1-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-1,4-diazepan-1-yl)aniline involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors or enzymes, modulating their activity. The aniline group may also play a role in binding to specific sites, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylhomopiperazin-1-yl)aniline
  • 1-(4-(4-Aminophenyl)-1,4-diazepan-1-yl)ethan-1-one
  • Ethanone, 1-[4-(4-aminophenyl)hexahydro-1H-1,4-diazepin-1-yl]

Uniqueness

4-(4-Acetyl-1,4-diazepan-1-yl)aniline is unique due to its specific combination of a diazepane ring and an aniline group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(4-aminophenyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(17)15-7-2-8-16(10-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGIUNDJXZEGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the general procedure of Intermediate 36 but using 1-acetyl-4-(4-nitrophenyl)-1,4-diazepane (Intermediate 70) as starting material there was thus obtained the title compound in 97% yield; 1H NMR δ: 6.55-6.46 (4H, m), 4.30 (2H, br s), 3.59-3.48 (3H, m), 3.41-3.26 (5H, m), 1.99-1.72 (5H, m); MS m/e MH+: 234.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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